Cas no 1344111-06-3 (6-methoxyhexane-1-sulfonyl chloride)

6-methoxyhexane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-methoxyhexane-1-sulfonyl chloride
- 1-Hexanesulfonyl chloride, 6-methoxy-
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- インチ: 1S/C7H15ClO3S/c1-11-6-4-2-3-5-7-12(8,9)10/h2-7H2,1H3
- InChIKey: DBMIOCYARVLTII-UHFFFAOYSA-N
- ほほえんだ: ClS(CCCCCCOC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 183
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
6-methoxyhexane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422310-500mg |
6-Methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 98% | 500mg |
¥25159 | 2023-04-15 | |
Enamine | EN300-1144306-2.5g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 95% | 2.5g |
$1230.0 | 2023-10-25 | |
Enamine | EN300-1144306-0.05g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 95% | 0.05g |
$528.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422310-50mg |
6-Methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 98% | 50mg |
¥25704 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422310-100mg |
6-Methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 98% | 100mg |
¥28836 | 2023-04-15 | |
Enamine | EN300-1144306-1g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 95% | 1g |
$628.0 | 2023-10-25 | |
Enamine | EN300-1144306-5g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 95% | 5g |
$1821.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422310-250mg |
6-Methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 98% | 250mg |
¥24122 | 2023-04-15 | |
Enamine | EN300-1144306-0.1g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 95% | 0.1g |
$553.0 | 2023-10-25 | |
Enamine | EN300-1144306-5.0g |
6-methoxyhexane-1-sulfonyl chloride |
1344111-06-3 | 5g |
$3520.0 | 2023-05-26 |
6-methoxyhexane-1-sulfonyl chloride 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
6-methoxyhexane-1-sulfonyl chlorideに関する追加情報
Comprehensive Guide to 6-Methoxyhexane-1-sulfonyl Chloride (CAS No. 1344111-06-3): Properties, Applications, and Industry Insights
6-Methoxyhexane-1-sulfonyl chloride (CAS No. 1344111-06-3) is a specialized sulfonating reagent widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of alkoxysulfonyl chlorides, characterized by its unique molecular structure featuring a methoxyhexyl chain and a reactive sulfonyl chloride group. Its versatility in nucleophilic substitution reactions and cross-coupling applications has made it a subject of growing interest in both academic and industrial settings.
In recent years, the demand for high-purity sulfonylating agents like 6-methoxyhexane-1-sulfonyl chloride has surged, particularly in the development of bioconjugation techniques and peptide modification. Researchers frequently search for "sulfonyl chloride derivatives" or "methoxy-containing sulfonates" when exploring novel synthetic pathways. The compound's CAS No. 1344111-06-3 serves as a critical identifier in chemical databases, ensuring precise sourcing for GMP-compliant manufacturing processes.
The molecular architecture of 6-methoxyhexane-1-sulfonyl chloride offers distinct advantages in solubility optimization and steric control during reactions. Its hexane backbone with a terminal methoxy group provides balanced lipophilicity, making it valuable for prodrug design and drug delivery systems. Industry professionals often inquire about "stability of alkoxysulfonyl chlorides" or "storage conditions for sulfonylating reagents," reflecting practical concerns in laboratory handling.
Emerging applications of CAS No. 1344111-06-3 include its use in polymer chemistry for creating functionalized materials with tailored surface properties. The compound's reactivity enables efficient polymer chain modification, addressing current market needs for smart coatings and bioactive surfaces. Recent patent literature highlights innovative uses in "water-resistant adhesives" and "antifouling materials," aligning with sustainability trends in material science.
Quality control parameters for 6-methoxyhexane-1-sulfonyl chloride emphasize HPLC purity (>98%) and rigorous moisture content testing, as these factors directly impact its performance in asymmetric synthesis. Analytical chemists frequently search for "characterization methods for sulfonyl chlorides" or "NMR spectra interpretation" when working with this compound. Advanced techniques like mass spectrometry and FT-IR analysis are essential for verifying its structural integrity.
From a regulatory perspective, proper documentation of CAS No. 1344111-06-3 ensures compliance with REACH regulations and global chemical inventories. The compound's safety data sheet (SDS) provides crucial information about handling precautions, reflecting the industry's focus on laboratory safety protocols. Environmental considerations regarding waste disposal of sulfonyl chloride derivatives remain a key discussion point in green chemistry forums.
The synthesis of 6-methoxyhexane-1-sulfonyl chloride typically involves chlorosulfonation of corresponding alcohols under controlled conditions. Process chemists optimize parameters such as "reaction temperature control" and "solvent selection" to maximize yield while minimizing byproducts. Recent innovations in continuous flow chemistry have shown promise for scaling up production with improved atom economy.
In pharmaceutical applications, the methoxyhexyl sulfonyl moiety serves as a valuable protecting group and linker in small molecule drug development. Its balanced hydrophilic-lipophilic properties contribute to improved bioavailability of target compounds. Drug discovery teams increasingly investigate "sulfonyl chloride click chemistry" and "heterobifunctional crosslinkers" for next-generation therapeutics.
Market analysis indicates steady growth in demand for CAS No. 1344111-06-3, particularly from contract research organizations (CROs) and specialty chemical manufacturers. Suppliers emphasize batch-to-batch consistency and traceability as critical quality indicators. The compound's role in high-value intermediates production positions it as a strategic material in the fine chemicals supply chain.
Future research directions for 6-methoxyhexane-1-sulfonyl chloride may explore its potential in catalysis and nanomaterial functionalization. The scientific community continues to investigate "green alternatives to sulfonylating agents" and "energy-efficient synthesis routes," reflecting broader industry shifts toward sustainable chemistry practices.
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